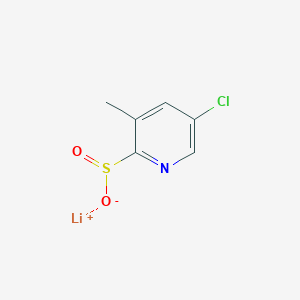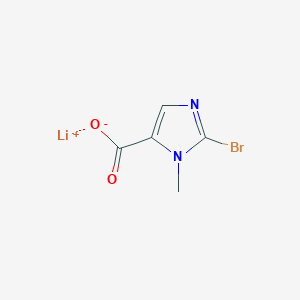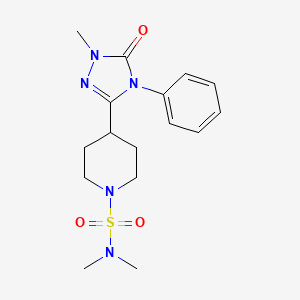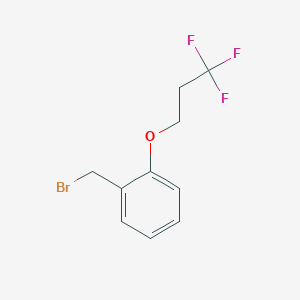
Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfinate is a chemical compound with the molecular formula C6H6ClNO2SLi It is a lithium salt of 5-chloro-3-methylpyridine-2-sulfinate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfinate typically involves the reaction of 5-chloro-3-methylpyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium at room temperature.
Reduction: Sodium borohydride; usually performed in an alcoholic solvent at low temperatures.
Substitution: Amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: 5-chloro-3-methylpyridine-2-sulfonate
Reduction: 5-chloro-3-methylpyridine-2-sulfide
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate and sulfide derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its biological activity is thought to be mediated through the inhibition of specific enzymes or the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfonate
- Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfide
- Lithium(1+)ion5-chloro-3-methylpyridine-2-thiol
Uniqueness
Lithium(1+)ion5-chloro-3-methylpyridine-2-sulfinate is unique due to its specific combination of a lithium ion with a chlorinated pyridine sulfinic acid derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
lithium;5-chloro-3-methylpyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.Li/c1-4-2-5(7)3-8-6(4)11(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKIOCFWJMHSGW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=CN=C1S(=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClLiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,10-Dioxadispiro[2.0.44.43]dodecane](/img/structure/B2483617.png)
![[5-(4-fluorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2483619.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2483620.png)
![2,3-Dihydrofuro[2,3-b]quinolin-4-amine](/img/structure/B2483621.png)
![ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate](/img/structure/B2483623.png)


![2-[(4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-ethanamine dihydrobromide](/img/new.no-structure.jpg)
![1-[(2-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2483629.png)
![Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2483630.png)

![3-(2-Chloro-4-fluorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2483633.png)
